1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide
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Description
1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.435. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A related compound, Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was synthesized using a one-pot three-component strategy. This compound, along with its ethyl variant, was characterized using FT-IR, NMR spectroscopy, TOF-MS spectrometry, and X-ray diffraction analyses. These compounds demonstrate monoclinic crystal packing and are stabilized by weak intermolecular hydrogen bonding interactions. Density Functional Theory (DFT) calculations were also performed to probe structural properties and to understand their stability and reactivity (Ahmed et al., 2016).
Antitumor Properties
- New N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and evaluated for antitumor properties. These compounds showed promise as new anticancer agents after screening within the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).
Radical Cyclization Studies
- Research involving N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides has shown that these compounds undergo 5-endo-trig radical cyclization. This provides a general access to 5-membered lactams, which is valuable for the synthesis of several alkaloids (Ikeda et al., 2001).
Synthesis of Cannabinoid Receptor Ligands
- A series of indol-3-yl-oxoacetamides were synthesized and evaluated as potent cannabinoid receptor type 2 ligands. The fluorinated derivative from this series exhibited significant selectivity and potency as a CB2 ligand (Moldovan et al., 2017).
Antimicrobial Activity
- N-Substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and screened for antimicrobial activity. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Properties
IUPAC Name |
2-(1-benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c25-24(28)23(27)21-15-26(14-17-7-3-1-4-8-17)22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H2,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBMGUSXZUSCEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.